molecular formula C12H7Cl2F3N2S B13726241 6-(2,4-Dichlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine

6-(2,4-Dichlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine

Cat. No.: B13726241
M. Wt: 339.2 g/mol
InChI Key: QPVPHWNJYZVHEH-UHFFFAOYSA-N
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Description

6-(2,4-Dichlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine is a compound belonging to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dichlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dichlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

6-(2,4-Dichlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2,4-Dichlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. Molecular docking studies have shown that similar compounds can bind to the hydrophobic pockets of proteins, affecting their function . The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,4-Dichlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine is unique due to the presence of both dichlorophenyl and trifluoromethyl groups, which enhance its chemical stability and biological activity

Properties

Molecular Formula

C12H7Cl2F3N2S

Molecular Weight

339.2 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C12H7Cl2F3N2S/c1-20-11-18-9(5-10(19-11)12(15,16)17)7-3-2-6(13)4-8(7)14/h2-5H,1H3

InChI Key

QPVPHWNJYZVHEH-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=N1)C(F)(F)F)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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